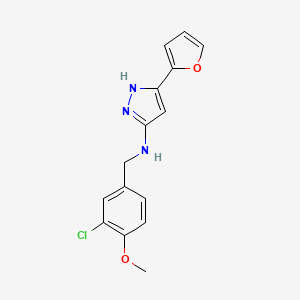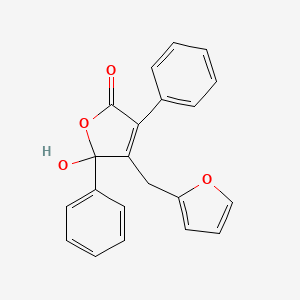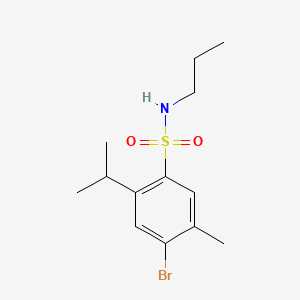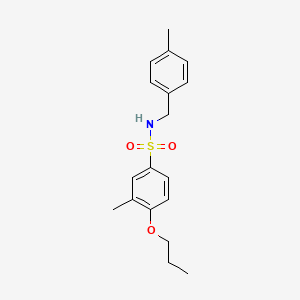
N-(3-chloro-4-methoxybenzyl)-3-(furan-2-yl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxybenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine is a synthetic organic compound that features a benzyl group substituted with chlorine and methoxy groups, and a pyrazolyl group substituted with a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the furan ring: This could involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the benzylamine: This might involve the reaction of 3-chloro-4-methoxybenzyl chloride with an amine.
Final coupling: The final step would involve coupling the benzylamine with the pyrazole derivative under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furan ring.
Reduction: Reduction reactions could target the nitro groups if present or the pyrazole ring.
Substitution: The chlorine atom on the benzyl group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides could be used under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the chlorine atom.
科学研究应用
N-(3-chloro-4-methoxybenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
相似化合物的比较
Similar Compounds
N-(3-chloro-4-methoxybenzyl)-N-[3-(2-thienyl)-1H-pyrazol-5-yl]amine: Similar structure but with a thiophene ring instead of a furan ring.
N-(3-chloro-4-methoxybenzyl)-N-[3-(2-pyridyl)-1H-pyrazol-5-yl]amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in N-(3-chloro-4-methoxybenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine may impart unique electronic and steric properties, potentially leading to different biological activities or chemical reactivities compared to its analogs.
属性
分子式 |
C15H14ClN3O2 |
|---|---|
分子量 |
303.74 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-methoxyphenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C15H14ClN3O2/c1-20-13-5-4-10(7-11(13)16)9-17-15-8-12(18-19-15)14-3-2-6-21-14/h2-8H,9H2,1H3,(H2,17,18,19) |
InChI 键 |
ZRTMPFCXFIXUIK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC2=NNC(=C2)C3=CC=CO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371430.png)
![6-(4-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371434.png)
![7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13371455.png)
![[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B13371465.png)
![tert-butyl 3-({[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13371474.png)
![2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13371486.png)
![6-(3-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371493.png)
![Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B13371496.png)

![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371510.png)

![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)
